molecular formula C12H16O3 B3059330 Ethyl 4-(3-hydroxypropyl)benzoate CAS No. 98092-75-2

Ethyl 4-(3-hydroxypropyl)benzoate

Cat. No.: B3059330
CAS No.: 98092-75-2
M. Wt: 208.25 g/mol
InChI Key: HXSYDBUGWIEKII-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxypropyl)benzoate is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a derivative of benzoic acid, where the ethyl ester is substituted with a 3-hydroxypropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-hydroxypropyl)benzoate typically involves the esterification of 4-(3-hydroxypropyl)benzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a reactive distillation column, where the reactants are continuously fed into the column, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-hydroxypropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-oxopropyl)benzoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(3-hydroxypropyl)benzyl alcohol.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) and amines (e.g., NH₃) can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-(3-oxopropyl)benzoate

    Reduction: 4-(3-hydroxypropyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-(3-hydroxypropyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.

Comparison with Similar Compounds

Ethyl 4-(3-hydroxypropyl)benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the 3-hydroxypropyl group, making it less hydrophilic.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

    4-(3-hydroxypropyl)benzoic acid: The free acid form, which is more acidic and less lipophilic compared to the ester.

The uniqueness of this compound lies in its combination of the ester and hydroxyl functionalities, which provide a balance of hydrophilic and lipophilic properties, making it versatile for various applications.

Properties

IUPAC Name

ethyl 4-(3-hydroxypropyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSYDBUGWIEKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446827
Record name Ethyl 4-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98092-75-2
Record name Ethyl 4-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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